molecular formula C7H15NO B572736 (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine CAS No. 1268522-43-5

(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine

Cat. No.: B572736
CAS No.: 1268522-43-5
M. Wt: 129.203
InChI Key: HAPFZBJQSMUMBG-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine is a chiral organic compound with significant interest in various scientific fields. Its unique structure, characterized by the presence of a methoxy group and a methylamine group on a cyclopentane ring, makes it a valuable subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine typically involves the following steps:

    Starting Material: The synthesis begins with cyclopentanone, which undergoes a series of reactions to introduce the methoxy and methylamine groups.

    Amination: The methylamine group is introduced via reductive amination, where the intermediate ketone reacts with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or methylamine groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOMe) or methyl iodide (CH3I) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopentanone derivatives, while reduction can produce cyclopentanol derivatives.

Scientific Research Applications

(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical studies to understand enzyme interactions and metabolic pathways.

    Medicine: Research explores its potential as a pharmaceutical intermediate for developing new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. Specific pathways involved may include signal transduction or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,3R)-3-Methoxy-N-Methylcyclopentan-1-Amine: A stereoisomer with different spatial arrangement.

    Cyclopentamine: A structurally related compound lacking the methoxy group.

    Methoxycyclopentane: Similar structure but without the amine group.

Uniqueness

(1S,3S)-3-Methoxy-N-Methylcyclopentan-1-Amine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its chiral nature allows for enantioselective interactions, making it valuable for studying stereochemical effects in various reactions and applications.

Properties

IUPAC Name

(1S,3S)-3-methoxy-N-methylcyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-6-3-4-7(5-6)9-2/h6-8H,3-5H2,1-2H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAPFZBJQSMUMBG-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCC(C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@H]1CC[C@@H](C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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